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Caspase-1 and caspase-11 are critical inflammatory caspases that serve as key executioners

in distinct innate immune signaling pathways. Caspase-1 is the effector of the canonical

inflammasome, while caspase-11 orchestrates the non-canonical inflammasome pathway.[1]

Both enzymes are cysteine-aspartic proteases that, upon activation, can cleave the protein

gasdermin D (GSDMD) to trigger a lytic, pro-inflammatory form of cell death known as

pyroptosis.[2][3] Despite this shared function, their roles and substrate specificities exhibit

crucial differences that define their unique biological functions. This guide provides a detailed

comparison of the substrate specificity of the active p20 subunit of caspase-1 and caspase-11,

supported by experimental data and methodologies.

Signaling Pathways: Canonical vs. Non-Canonical
Inflammasomes
The differential roles of caspase-1 and caspase-11 are rooted in their respective activation

pathways.

Canonical Inflammasome (Caspase-1): This pathway is activated by a wide range of

pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns

(DAMPs).[4][5] These signals are detected by sensor proteins like NLRP3, NLRC4, or AIM2,

which then recruit an adaptor protein (ASC) and pro-caspase-1 to form a multi-protein

complex called the inflammasome.[4][6] Proximity-induced auto-activation leads to the
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formation of the active caspase-1 heterotetramer (composed of two p20 and two p10

subunits), which then cleaves its downstream targets.[6][7]
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Non-Canonical Inflammasome (Caspase-11): This pathway is specifically triggered by

intracellular lipopolysaccharide (LPS) from Gram-negative bacteria.[8][9] The caspase

activation and recruitment domain (CARD) of caspase-11 directly binds to cytosolic LPS,

leading to its oligomerization and activation.[10][11] Active caspase-11 then directly cleaves

GSDMD to induce pyroptosis.[3][12] Notably, the resulting GSDMD pores cause potassium

efflux, which can subsequently trigger the NLRP3 canonical inflammasome, leading to

caspase-1 activation and the processing of pro-inflammatory cytokines.[12]
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Quantitative Comparison of Substrate Specificity
Experimental data reveals that while both caspases can cleave GSDMD, caspase-1 has a

much broader substrate profile, particularly concerning pro-inflammatory cytokines. Caspase-

11, in contrast, shows a highly restricted specificity, strongly favoring GSDMD.[2][13]

Table 1: Comparison of Catalytic Efficiency on Key
Substrates
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Substrate
Cleavage
Motif/Site

Caspase-1
(kcat/Km,
M⁻¹s⁻¹)

Caspase-11
(kcat/Km,
M⁻¹s⁻¹)

Selectivity Reference

Peptide

Substrates

WEHD-afc WEHD↓ 522,000 102
Caspase-1

>5,100-fold
[2]

WQPD-afc WQPD↓ 120,000 < 23.3
Caspase-1

>5,140-fold
[2]

PYHD-afc PYHD↓ 247,000 114,000
Caspase-1

~2-fold
[2]

PMHD-afc PMHD↓ 303,000 100,000
Caspase-1

~3-fold
[2]

Natural

Protein

Substrates

Gasdermin D

(GSDMD)
FLTD↓ 1,020,000 509,000

Both are

efficient
[2]

Pro-

Interleukin-1β

(Pro-IL-1β)

YVHD↓ 45,900 1,600
Caspase-1

~29-fold
[2]

Pro-

Interleukin-18

(Pro-IL-18)

YESD↓ 71,900 1,300
Caspase-1

~55-fold
[2]

Data derived from studies on murine caspases. The catalytic efficiency (kcat/Km) indicates how

efficiently an enzyme converts a substrate into a product. A higher value signifies greater

efficiency.

Key Findings from Substrate Analysis:
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Shared Substrate (GSDMD): Both caspase-1 and caspase-11 efficiently cleave GSDMD,

their primary shared substrate for executing pyroptosis.[2][13]

Divergent Cytokine Processing: Caspase-1 rapidly processes pro-IL-1β and pro-IL-18, a

function central to the canonical inflammasome's role in initiating inflammation.[2][7] In stark

contrast, caspase-11 processes these cytokines extremely poorly, demonstrating its

specialized role is pyroptosis induction rather than direct cytokine maturation.[2][13]

Peptide Substrate Overlap: While peptide library screens identified optimal tetrapeptide

motifs for each enzyme (e.g., WEHD for caspase-1, PMHD/PYHD for caspase-11), there is

significant cross-reactivity.[2][14] Notably, caspase-1 cleaves the best caspase-11 peptide

substrates with equal or greater efficiency, making it difficult to develop truly selective

peptide-based probes or inhibitors for caspase-11.[2] This suggests that for natural protein

substrates, specificity is likely determined by structural features beyond the core P4-P1

amino acid sequence.[15]

Experimental Protocols
The quantitative data presented above was generated using established biochemical and

proteomic techniques.

Determination of Optimal Peptide Substrates
Methodology: Hybrid Combinatorial Substrate Library (HyCoSuL) screening is used to

determine the preferred amino acid sequence for cleavage.

Library Preparation: A library of tetrapeptide substrates is synthesized with a fluorescent

reporter group (e.g., 7-amino-4-trifluoromethylcoumarin, AFC) attached to the C-terminus.

The library is structured so that each sub-library has one position (P4, P3, or P2) fixed with a

specific amino acid, while the other positions contain an equimolar mixture of all other amino

acids.

Enzyme Assay: Recombinant, purified caspase-1 or caspase-11 is incubated with each sub-

library.

Data Acquisition: Cleavage of the peptide substrate releases the AFC fluorophore, and the

resulting increase in fluorescence is measured over time using a fluorometer. The initial
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velocity of the reaction is calculated for each sub-library.

Analysis: The relative activities against each sub-library are compared to determine the

optimal amino acid at each position (P4, P3, and P2). The P1 position is fixed as Aspartate

(D), as this is the defining feature of all caspases.

In Vitro Cleavage Assay of Natural Protein Substrates
Methodology: This assay directly measures the ability of a caspase to cleave a full-length

protein substrate.

Reagent Preparation: Recombinant murine caspase-1 and caspase-11 are expressed and

purified. The natural substrates (e.g., pro-IL-1β, pro-IL-18, and GSDMD) are also expressed

and purified. The active site concentration of the caspases is determined by titration with an

irreversible inhibitor (e.g., Z-VAD-fmk).

Cleavage Reaction: A fixed concentration of the substrate protein (e.g., 4 µM) is incubated

with varying concentrations of the active site-titrated caspase at 37°C for a set time (e.g., 30

minutes).

Analysis by SDS-PAGE: The reaction is stopped by adding SDS-PAGE loading buffer. The

samples are run on a polyacrylamide gel and stained (e.g., with Coomassie blue). The

disappearance of the full-length (uncleaved) substrate band and the appearance of cleaved

product bands are visualized.

Quantification and Kinetic Analysis: The intensity of the remaining uncleaved substrate band

is quantified using densitometry. The enzyme concentration required to cleave 50% of the

substrate (IC50) is determined. From this, the catalytic efficiency (kcat/Km) can be

calculated, providing a quantitative measure of cleavage efficiency.[2]
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Conclusion
The substrate specificities of caspase-1 and caspase-11, while overlapping in their ability to

cleave GSDMD, are fundamentally distinct.
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Caspase-1 acts as a broad inflammatory effector, responsible for both the execution of

pyroptosis via GSDMD cleavage and the maturation of key pro-inflammatory cytokines IL-1β

and IL-18.

Caspase-11 has a much narrower and more restricted substrate profile, functioning as a

highly specialized sensor of intracellular LPS and a dedicated executioner of pyroptosis

through its potent and preferential cleavage of GSDMD.[2][13] It relies on downstream

activation of the canonical inflammasome for cytokine processing.

These differences have significant implications for drug development. Targeting caspase-1 may

broadly suppress inflammation by inhibiting both pyroptosis and cytokine release, whereas

targeting caspase-11 could offer a more specific intervention for diseases driven by intracellular

Gram-negative bacteria and non-canonical inflammasome activation, potentially leaving

canonical inflammasome functions intact. Understanding this differential specificity is

paramount for designing selective therapeutic strategies.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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